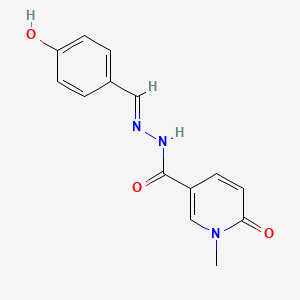![molecular formula C17H18BrFN2O3S B6130847 4-bromo-3-[(diethylamino)sulfonyl]-N-(4-fluorophenyl)benzamide](/img/structure/B6130847.png)
4-bromo-3-[(diethylamino)sulfonyl]-N-(4-fluorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3-[(diethylamino)sulfonyl]-N-(4-fluorophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of 4-bromo-3-[(diethylamino)sulfonyl]-N-(4-fluorophenyl)benzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain ion channels, such as the TRPV1 and TRPA1 channels, which are involved in pain and inflammation. The compound may also inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell lines and animal models. The compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been shown to reduce inflammation and pain in animal models. Moreover, the compound has been shown to modulate ion channels in the brain, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-bromo-3-[(diethylamino)sulfonyl]-N-(4-fluorophenyl)benzamide in lab experiments is its potential therapeutic applications. The compound has been shown to have anti-cancer, anti-inflammatory, and analgesic properties, which make it a promising candidate for drug development. However, one of the limitations of using the compound in lab experiments is its toxicity. The compound has been shown to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-bromo-3-[(diethylamino)sulfonyl]-N-(4-fluorophenyl)benzamide. One direction is to further investigate its mechanism of action, particularly with respect to its role in modulating ion channels in the brain. Another direction is to explore its potential therapeutic applications in other diseases, such as neurological disorders. Moreover, the compound may be further modified to improve its efficacy and reduce its toxicity, which may increase its potential as a drug candidate.
Méthodes De Synthèse
The synthesis of 4-bromo-3-[(diethylamino)sulfonyl]-N-(4-fluorophenyl)benzamide has been reported using different methods. One of the most common methods involves the reaction of 4-bromo-3-nitrobenzoic acid with diethylamine and sulfur dioxide in the presence of a reducing agent. The resulting compound is then reacted with 4-fluoroaniline to obtain the final product.
Applications De Recherche Scientifique
4-bromo-3-[(diethylamino)sulfonyl]-N-(4-fluorophenyl)benzamide has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its anti-inflammatory and analgesic properties. Moreover, the compound has been used as a tool in neuroscience research to study the role of certain ion channels in the brain.
Propriétés
IUPAC Name |
4-bromo-3-(diethylsulfamoyl)-N-(4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrFN2O3S/c1-3-21(4-2)25(23,24)16-11-12(5-10-15(16)18)17(22)20-14-8-6-13(19)7-9-14/h5-11H,3-4H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTUJYGLKUPLJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-ethylpiperazine](/img/structure/B6130764.png)
![ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfonyl)methyl]-1H-indole-3-carboxylate](/img/structure/B6130765.png)
![N-[1-(2-thienyl)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B6130778.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-5-methyl-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B6130785.png)
![N-benzyl-3-{[(2-hydroxypropyl)amino]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6130786.png)
![5-bromo-2-[(diphenylacetyl)amino]benzoic acid](/img/structure/B6130789.png)


![N-(2-fluorobenzyl)-3-{1-[3-(2-oxo-1-pyrrolidinyl)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6130810.png)
![6-chloro-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine hydrochloride](/img/structure/B6130833.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B6130837.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B6130842.png)
![1-(2-cyclohexylethyl)-N-{[1-(2-methoxyethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6130844.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B6130849.png)
